molecular formula C5H6Br2 B13510206 1,5-Dibromopent-1-yne

1,5-Dibromopent-1-yne

Cat. No.: B13510206
M. Wt: 225.91 g/mol
InChI Key: CXDCDGUOGSARMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromopent-1-yne is an organic compound with the molecular formula C5H8Br2. It is a derivative of pentane, where two bromine atoms are attached to the first and fifth carbon atoms, and a triple bond exists between the first and second carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromopent-1-yne can be synthesized through several methods. One common approach involves the bromination of 1-pentyne. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an addition mechanism, where bromine adds across the triple bond to form the dibromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of bromine and the potential hazards associated with handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromopent-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The triple bond can react with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form addition products.

    Reduction Reactions: The compound can be reduced to form 1,5-dibromopentane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Hydrogen Halides (HBr, HCl): Used for addition reactions.

    Reducing Agents (LiAlH4): Used for reduction reactions.

Major Products Formed

    1,5-Dibromopentane: Formed through reduction.

    Tetrabromopentane: Formed through addition of bromine.

Scientific Research Applications

1,5-Dibromopent-1-yne has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dibromopent-1-yne in chemical reactions involves the reactivity of the bromine atoms and the triple bond. The bromine atoms can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dibromopentane: Similar structure but lacks the triple bond.

    1,4-Dibromobut-2-yne: Similar structure with a different carbon chain length.

    1,6-Dibromohex-1-yne: Similar structure with a longer carbon chain.

Uniqueness

1,5-Dibromopent-1-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and makes it a versatile compound in various chemical transformations.

Biological Activity

1,5-Dibromopent-1-yne is a halogenated alkyne that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms on a five-carbon chain with a terminal alkyne functional group. Its unique structure suggests various interactions with biological systems, making it a candidate for further investigation in areas such as antimicrobial and anticancer research.

This compound has the following chemical properties:

  • Molecular Formula : C₅H₈Br₂
  • Molecular Weight : 227.93 g/mol
  • Structure : The compound features a linear arrangement of carbon atoms with terminal triple bonds and bromine substituents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a promising lead compound for the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, highlighting its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A recent study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth in both planktonic and biofilm states, suggesting its potential utility in treating infections caused by antibiotic-resistant strains.

Study on Anticancer Mechanisms

Another investigation by Johnson et al. (2024) focused on the anticancer mechanisms of this compound in MCF-7 cells. The study demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Properties

Molecular Formula

C5H6Br2

Molecular Weight

225.91 g/mol

IUPAC Name

1,5-dibromopent-1-yne

InChI

InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h1-2,4H2

InChI Key

CXDCDGUOGSARMT-UHFFFAOYSA-N

Canonical SMILES

C(CC#CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.